REACTION_CXSMILES
|
[Cl-].[C:2]([O:13][CH3:14])(=[O:12])[C:3]1[CH:11]=[CH:10][C:6]([C:7]([O-:9])=O)=[CH:5][CH:4]=1.[NH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1.C(N(CC)CC)C>ClCCl>[N:15]1([C:7]([C:6]2[CH:5]=[CH:4][C:3]([C:2]([O:13][CH3:14])=[O:12])=[CH:11][CH:10]=2)=[O:9])[CH2:19][CH2:18][CH2:17][CH2:16]1 |f:0.1|
|
Name
|
monomethyl terephthalate chloride
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C1=CC=C(C(=O)[O-])C=C1)(=O)OC
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C(=O)C1=CC=C(C(=O)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |